molecular formula C14H17N3O2 B13474029 Tert-butyl 2-(1h-imidazol-5-yl)phenylcarbamate

Tert-butyl 2-(1h-imidazol-5-yl)phenylcarbamate

Cat. No.: B13474029
M. Wt: 259.30 g/mol
InChI Key: OHOVUIGTPYERLY-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(1H-imidazol-4-yl)phenyl]carbamate is a compound that features an imidazole ring, a phenyl group, and a tert-butyl carbamate moiety. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl N-[2-(1H-imidazol-5-yl)phenyl]carbamate

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-11-7-5-4-6-10(11)12-8-15-9-16-12/h4-9H,1-3H3,(H,15,16)(H,17,18)

InChI Key

OHOVUIGTPYERLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CN=CN2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(1H-imidazol-4-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents like lithium aluminum hydride, and bases like cesium carbonate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .

Scientific Research Applications

Tert-butyl N-[2-(1H-imidazol-4-yl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1H-imidazol-4-yl)phenyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and π-π interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(1H-imidazol-4-yl)phenyl]carbamate is unique due to the presence of both the imidazole ring and the tert-butyl carbamate group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

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